4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thiazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-chloro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine lies in the specific substitution pattern on the aromatic rings and the thiazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12F2N2OS |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-(3-fluoro-5-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12F2N2OS/c1-21-14-7-10(6-12(18)8-14)15-9-22-16(20-15)19-13-4-2-11(17)3-5-13/h2-9H,1H3,(H,19,20) |
InChI Key |
FCKJRFCEWMUYEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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